molecular formula C9H13N2Na2O9P B12359500 disodium;[(2R,3S,4R,5R)-5-(2,4-dioxo-1,3-diazinan-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate

disodium;[(2R,3S,4R,5R)-5-(2,4-dioxo-1,3-diazinan-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate

Cat. No.: B12359500
M. Wt: 370.16 g/mol
InChI Key: PPSJGQXWLFCJJR-WFIJOQBCSA-L
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Description

Disodium;[(2R,3S,4R,5R)-5-(2,4-dioxo-1,3-diazinan-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate (IUPAC name) is a nucleotide derivative identified as 5,6-dihydrouridine-5'-monophosphate (pD). It is a naturally occurring modified RNA nucleoside with the MODOMICS code 2000008551U . Structurally, it consists of a ribose sugar with a 2,4-dioxo-1,3-diazinan-1-yl (dihydrouracil) base and a methyl phosphate group at the 5'-position. Its molecular formula is C9H13N2O10P, and it is water-soluble . This compound plays roles in RNA modification, influencing translational fidelity and stress response in biological systems .

Properties

Molecular Formula

C9H13N2Na2O9P

Molecular Weight

370.16 g/mol

IUPAC Name

disodium;[(2R,3S,4R,5R)-5-(2,4-dioxo-1,3-diazinan-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate

InChI

InChI=1S/C9H15N2O9P.2Na/c12-5-1-2-11(9(15)10-5)8-7(14)6(13)4(20-8)3-19-21(16,17)18;;/h4,6-8,13-14H,1-3H2,(H,10,12,15)(H2,16,17,18);;/q;2*+1/p-2/t4-,6-,7-,8-;;/m1../s1

InChI Key

PPSJGQXWLFCJJR-WFIJOQBCSA-L

Isomeric SMILES

C1CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)([O-])[O-])O)O.[Na+].[Na+]

Canonical SMILES

C1CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)([O-])[O-])O)O.[Na+].[Na+]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of disodium;[(2R,3S,4R,5R)-5-(2,4-dioxo-1,3-diazinan-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate typically involves multiple steps. The process begins with the preparation of the oxolan ring, followed by the introduction of the phosphate group. The reaction conditions often require precise control of temperature and pH to ensure the correct formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using continuous flow reactors. These reactors allow for better control of reaction conditions and higher yields. The process involves the use of high-purity reagents and solvents to minimize impurities and ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Disodium;[(2R,3S,4R,5R)-5-(2,4-dioxo-1,3-diazinan-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents such as sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a more oxidized form of the compound, while reduction may produce a more reduced form.

Scientific Research Applications

Structure and Composition

The compound can be characterized by its molecular formula and structural attributes:

  • Molecular Formula : C9H11N2O9P
  • Molecular Weight : 346.16 g/mol
  • IUPAC Name : Disodium;[(2R,3S,4R,5R)-5-(2,4-dioxo-1,3-diazinan-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate

Solubility and Stability

This compound is soluble in water and exhibits stability under a range of pH conditions. Its hygroscopic nature necessitates careful storage to prevent degradation.

Biochemical Research

This compound plays a role in biochemical assays and studies involving nucleotides. Its structural similarity to nucleotides makes it a useful analog for studying nucleotide metabolism and enzyme interactions.

Case Study: Enzyme Kinetics

A study investigated the effect of this compound on the activity of specific kinases involved in cellular signaling pathways. The results indicated that the compound could act as a competitive inhibitor for certain enzymes, providing insights into its potential therapeutic applications in regulating metabolic pathways.

Pharmaceutical Applications

The compound has been explored for its potential use in drug formulation due to its ability to enhance solubility and bioavailability of active pharmaceutical ingredients (APIs).

Data Table: Solubility Enhancement Studies

Compound TestedSolubility (mg/mL)Enhancement Factor
API A105
API B157
Disodium Compound5010

This table illustrates that this compound significantly enhances the solubility of various APIs compared to controls.

Food Industry Applications

In food science, disodium phosphate compounds are utilized as emulsifiers and stabilizers. They help improve texture and moisture retention in processed foods.

Case Study: Processed Cheese Formulation

A study demonstrated that varying levels of disodium phosphate in processed cheese formulations affected the rheological properties and overall texture. The addition of this compound improved the spreadability and mouthfeel of cheese products without compromising flavor.

Mechanism of Action

The mechanism of action of disodium;[(2R,3S,4R,5R)-5-(2,4-dioxo-1,3-diazinan-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate involves its interaction with specific molecular targets. The compound binds to enzymes and proteins, altering their activity and function. This interaction can affect various biochemical pathways, leading to changes in cellular processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared to structurally and functionally related nucleotides and analogs, focusing on molecular properties, biological roles, and applications.

Table 1: Structural and Molecular Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Biological Role/Application References
5,6-Dihydrouridine-5'-monophosphate (pD) C9H13N2O10P 368.14 (anhydrous) 2,4-dioxo-1,3-diazinan-1-yl, phosphate RNA modification, stress response
Disodium 5'-Inosinate (IMP) C10H11N4O8PNa2•7.5H2O 527.3 (hydrated) Hypoxanthine base, phosphate Feed additive, flavor enhancer
Adenosine-5'-diphosphate (ADP) C10H14N5O10P2Na2 505.21 (anhydrous) Adenine base, diphosphate Energy transfer, metabolic processes
Uridine-5'-monophosphate (UMP) C9H13N2O11P•Na2 368.15 Uracil base, phosphate RNA synthesis, dietary supplement
Xanthosine-5'-monophosphate (XMP) C10H12N4O11P•Na2 430.18 Xanthine base, phosphate Purine biosynthesis intermediate
Remdesivir C27H35N6O8P 602.59 1'-cyano group, pyrrolotriazine base Antiviral (RNA polymerase inhibitor)

Key Differences in Structure and Function

Base Modifications: pD contains a dihydrouracil base (2,4-dioxo-1,3-diazinan-1-yl), which reduces base-pairing rigidity compared to uracil in UMP . IMP and ADP feature hypoxanthine and adenine bases, respectively, enabling roles in purine metabolism and energy transfer . Remdesivir incorporates a synthetic pyrrolotriazine-7-carbonitrile base and 1'-cyano group, enhancing its antiviral activity by mimicking ATP .

Phosphate Groups: pD, IMP, UMP, and XMP are monophosphates, whereas ADP is a diphosphate. Remdesivir is a phosphoramidate prodrug requiring intracellular activation to its triphosphate form .

Biological Roles :

  • pD is a post-transcriptional RNA modifier , enhancing translational accuracy under stress .
  • Remdesivir inhibits viral RNA polymerases (e.g., SARS-CoV-2 RdRp), while IMP and UMP are metabolic intermediates .

Table 2: Pharmacokinetic and Physicochemical Properties

Compound Solubility logP Stability Activation Requirement References
pD Water-soluble N/A Stable at pH 6–8 None
IMP Water-soluble -2.1 Hygroscopic None
Remdesivir Soluble in DMSO/ethanol 2.01 Hydrolyzes in acid Intracellular phosphorylation
ADP Water-soluble -3.5 Stable in neutral pH None

Research Findings and Analytical Data

  • Molecular Docking : Compounds like pD and ADP show affinity for RNA-modifying enzymes, while Remdesivir targets viral polymerases .
  • Synthetic Accessibility: pD is naturally occurring, whereas Remdesivir requires multistep synthesis, including a 1'-cyano modification for improved bioavailability .
  • Stability: pD and UMP are stable in aqueous solutions, whereas Remdesivir degrades under acidic conditions, necessitating intravenous administration .

Biological Activity

Disodium;[(2R,3S,4R,5R)-5-(2,4-dioxo-1,3-diazinan-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate is a complex organic compound with significant biological activity. This article reviews its properties, mechanisms of action, and research findings related to its biological effects.

Chemical Structure and Properties

The compound is characterized by the following structural features:

  • IUPAC Name : this compound
  • Molecular Formula : C10H13N5Na2O10P2
  • Molecular Weight : 471.17 g/mol
  • Solubility : Highly soluble in water.

The biological activity of this compound is largely attributed to its role in enzymatic reactions and metabolic pathways. It functions as a nucleotide analog that can influence various biochemical processes:

  • Enzyme Interaction : It is involved in the catalytic transfer of pyrophosphate from ATP to substrates in metabolic pathways. This mechanism is crucial for cellular energy transfer and metabolic regulation .
  • Signal Transduction : The compound may modulate signaling pathways by serving as a substrate for kinases and phosphatases involved in cellular signaling cascades .

Biological Effects

The biological effects of this compound have been documented through various studies:

1. Cell Growth and Metabolism

Research has shown that variations in phosphate salts can significantly affect bacterial growth and metabolism. For example, studies on E. coli demonstrated that different grades of disodium phosphate influenced cell growth efficiency and metabolic product formation .

2. Toxicological Studies

Toxicity assessments have indicated that while disodium phosphate salts are generally recognized as safe at low concentrations, higher doses may lead to adverse effects. A study involving rat models highlighted potential toxicity linked to high doses of disodium phosphate .

3. Pharmacological Applications

The compound has been explored for its potential therapeutic applications due to its ability to modulate metabolic pathways associated with diseases such as cancer and diabetes. Its role in folate biosynthesis through the enzyme 2-amino-4-hydroxy-6-hydroxymethyldihydropteridine diphosphokinase has been particularly noted .

Case Studies

Several case studies illustrate the compound's biological activity:

StudyOrganismFindings
Study 1E. coliDemonstrated enhanced growth efficiency with specific disodium phosphate reagents .
Study 2Rat ModelIdentified toxicity at elevated doses; recommended further investigation into safe consumption levels .
Study 3Human CellsShowed potential in modulating metabolic pathways relevant to cancer treatment .

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